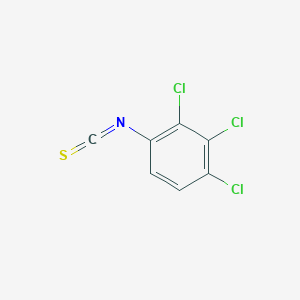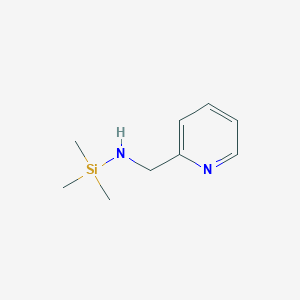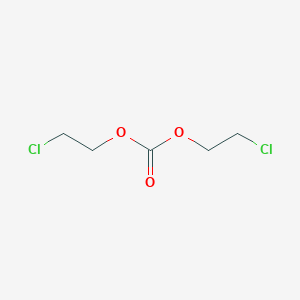
Butyl octyl phthalate
Vue d'ensemble
Description
Butyl octyl phthalate is a chemical compound belonging to the family of phthalates, which are esters of phthalic acid. It is commonly used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. Phthalates, including this compound, are widely used in various industrial applications due to their ability to enhance the properties of plastic materials .
Mécanisme D'action
Target of Action
Butyl octyl phthalate (BOP) primarily targets the estrogen receptor α (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen. Upon activation, ERα can regulate the expression of genes involved in various biological processes, including cell proliferation and differentiation .
Mode of Action
BOP interacts with ERα in a similar way to the hormone estrogen . It binds to ERα, both in silico and in vitro, and activates the receptor . This interaction can lead to changes in the expression of various genes, affecting cellular functions and processes .
Biochemical Pathways
The interaction of BOP with ERα can lead to the dysregulation of various biochemical pathways. For instance, it has been found to affect the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which are crucial for neurodevelopmental processes . BOP can also interfere with nuclear receptors in various neural structures involved in controlling brain functions . Additionally, BOP might be metabolized through β-oxidation pathway .
Pharmacokinetics
Phthalates, the class of compounds to which bop belongs, are known to be endocrine-disrupting chemicals that can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism .
Result of Action
The activation of ERα by BOP can lead to various molecular and cellular effects. For instance, it has been found to cause changes in the expression of several genes in MCF‑7 human breast cancer cells . Some genes were upregulated, while others were downregulated . These changes in gene expression were associated with interference in the cell cycle, and an increased tumorigenesis, proliferation, metastasis, and poorer survival of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BOP. For instance, phthalates, including BOP, can enter the environment through various routes, such as emissions from petrochemical industries, plasticizers or additives, fertilizers, and pesticides . Once in the environment, they can be taken up by organisms, potentially leading to health effects . Furthermore, the biodegradation of phthalates in the environment can play a significant role in their fate and potential effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butyl octyl phthalate is synthesized through the esterification reaction of phthalic anhydride with butanol and octanol. The reaction is typically catalyzed by an acid, such as sulfuric acid, and occurs under reflux conditions to ensure complete conversion. The general reaction can be represented as follows:
Phthalic anhydride+Butanol+Octanol→Butyl octyl phthalate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated and stirred in the presence of an acid catalyst. After the reaction is complete, the product is purified through distillation to remove any unreacted alcohols and by-products. The final product is then subjected to quality control tests to ensure its purity and performance characteristics .
Analyse Des Réactions Chimiques
Types of Reactions: Butyl octyl phthalate primarily undergoes hydrolysis and biodegradation reactions. Hydrolysis occurs when the compound reacts with water, leading to the breakdown of the ester bonds and the formation of phthalic acid and the corresponding alcohols (butanol and octanol). Biodegradation involves the microbial breakdown of the compound into simpler substances.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound. Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Biodegradation: Microorganisms such as bacteria and fungi can degrade this compound under aerobic or anaerobic conditions.
Major Products Formed:
Hydrolysis: Phthalic acid, butanol, and octanol.
Biodegradation: Intermediate compounds such as mono-butyl phthalate and mono-octyl phthalate, which are further broken down into simpler organic molecules.
Applications De Recherche Scientifique
Butyl octyl phthalate has several scientific research applications across various fields:
Chemistry: It is used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products, enhancing their mechanical properties and processability.
Biology: Studies have investigated the effects of this compound on biological systems, particularly its role as an endocrine disruptor and its impact on reproductive health.
Medicine: Research has explored the potential health risks associated with exposure to this compound, including its carcinogenic and teratogenic effects.
Comparaison Avec Des Composés Similaires
- Dioctyl phthalate (DOP)
- Di(2-ethylhexyl) phthalate (DEHP)
- Dibutyl phthalate (DBP)
- Butyl benzyl phthalate (BBP)
Comparison: Butyl octyl phthalate is unique in its specific combination of butyl and octyl groups, which imparts distinct physical and chemical properties compared to other phthalates. For example, dioctyl phthalate and di(2-ethylhexyl) phthalate are commonly used plasticizers with similar applications, but they differ in their molecular structure and the length of their alkyl chains. These differences can influence their performance characteristics, such as plasticizing efficiency, volatility, and compatibility with different polymer matrices .
Propriétés
IUPAC Name |
1-O-butyl 2-O-octyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-3-5-7-8-9-12-16-24-20(22)18-14-11-10-13-17(18)19(21)23-15-6-4-2/h10-11,13-14H,3-9,12,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURWRBWZIMXKGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052578 | |
| Record name | Butyl octyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-78-6 | |
| Record name | Butyl octyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl octyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl octyl phthalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-butyl 2-octyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl octyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl octyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL OCTYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y52J9Q533Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















